![molecular formula C18H15NO6 B2932134 Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 300674-38-8](/img/structure/B2932134.png)

Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

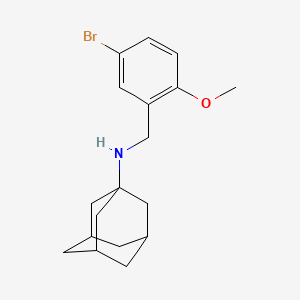

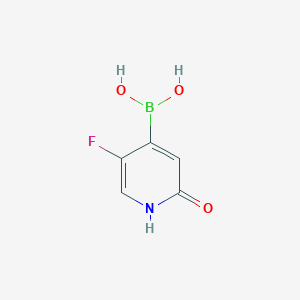

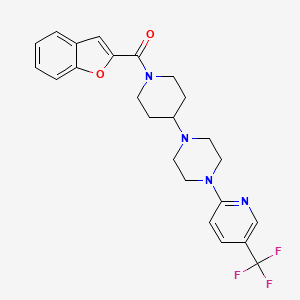

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The benzofuran moiety would contribute a fused five- and six-membered ring system, the nitrophenyl group would add a benzene ring with a nitro (-NO2) substituent, and the methyl ester would introduce a carbonyl (C=O) and a methoxy (-OCH3) group .Chemical Reactions Analysis

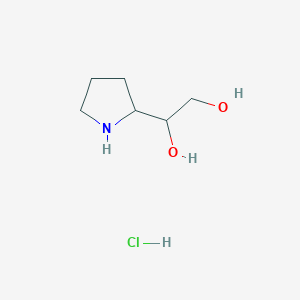

The reactivity of this compound would be expected to be influenced by the presence of the nitro group, which is electron-withdrawing and can activate the phenyl ring towards electrophilic aromatic substitution. The ester group could also undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity and affect its solubility in different solvents. The benzofuran and phenyl rings could contribute to its UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound with a benzofuran core, which is a significant scaffold in organic chemistry due to its presence in various biologically active compounds. Research on similar benzofuran derivatives has led to the development of novel synthetic routes and characterization techniques. For instance, the preparation of substituted methyl o-nitrophenyl sulfides involved nucleophilic substitution reactions and base-catalyzed ring closures, resulting in compounds with benzofuran structures (Dudová et al., 2002). This highlights the synthetic versatility of benzofuran derivatives and their potential as intermediates in organic synthesis.

Antimicrobial and Antitumor Activities

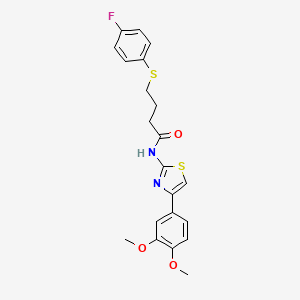

Benzofuran derivatives have been investigated for their biological activities, including antimicrobial and antitumor effects. A study on halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate showed that these compounds exhibited antimicrobial activity against a variety of pathogens, indicating the potential of benzofuran derivatives in the development of new antimicrobial agents (Krawiecka et al., 2012). Additionally, dihydrobenzofuran lignans, structurally related to methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate, have shown potential as antitumor agents by inhibiting tubulin polymerization, which is a crucial mechanism in cancer therapy (Pieters et al., 1999).

Photopolymerization Applications

Benzofuran derivatives have also found applications in materials science, such as in the development of photoinitiators for photopolymerization processes. An example is an alkoxyamine derivative with a benzofuran moiety that acted as a photoiniferter, decomposing under UV irradiation to generate radicals necessary for polymerization (Guillaneuf et al., 2010). This demonstrates the utility of benzofuran derivatives in advanced material synthesis and the potential for developing new photopolymerization catalysts.

Wirkmechanismus

Safety and Hazards

As with any chemical compound, handling “Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate” would require appropriate safety precautions. The nitro group in particular can be associated with explosive properties, and the compound could potentially be harmful if ingested, inhaled, or in contact with skin .

Zukünftige Richtungen

Given the limited information currently available on this compound, future research could focus on elucidating its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity and potential uses in synthesis, and exploration of any biological activity .

Eigenschaften

IUPAC Name |

methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6/c1-11-17(18(20)23-2)15-9-14(7-8-16(15)25-11)24-10-12-3-5-13(6-4-12)19(21)22/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZYZBVERKPWEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chlorophenyl)-3-[(4-chlorophenyl)methyl]butan-2-one](/img/structure/B2932054.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2932055.png)

![2-[1-(6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2932057.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2932066.png)

![5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932067.png)

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2932073.png)